2-(2,3-Difluorophenyl)propanoic acid

pKa Acidity Physicochemical Property

Select this 2,3-difluoro 'profen' scaffold to exploit its increased lipophilicity and metabolic stability over non-fluorinated or mono-fluorinated congeners. Both racemic (CAS 1260830-26-9) and enantiopure forms ((R)- CAS 1630424-84-8, (S)- CAS 1630332-51-2) are directly available, eliminating chiral resolution delays and ensuring SAR reproducibility. Multi-gram racemate enables parallel amide/ester library synthesis, while enantiomers serve as eutomer/distomer controls for COX-2/PPAR target engagement studies.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
Cat. No. B13307605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluorophenyl)propanoic acid
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)F)F)C(=O)O
InChIInChI=1S/C9H8F2O2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13)
InChIKeyVMURTNOOZNPJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Difluorophenyl)propanoic Acid: A Strategic Fluorinated Arylpropionic Acid for Drug Discovery & Chemical Biology Procurement


2-(2,3-Difluorophenyl)propanoic acid (CAS 1260830-26-9) is a chiral, non-steroidal anti-inflammatory drug (NSAID)-class arylpropionic acid ("profen") scaffold distinguished by a 2,3-difluoro substitution pattern on the phenyl ring [1]. This pattern imparts a predicted pKa of 3.87±0.13 (acid form), increased lipophilicity relative to non-fluorinated or mono-fluorinated congeners, and enhanced metabolic stability owing to the strength of aryl C–F bonds [2]. The compound is commercially available in both racemic and enantiomerically pure (R)- and (S)-forms (CAS 1630424-84-8 and 1630332-51-2, respectively), enabling stereochemical structure–activity relationship (SAR) exploration without the need for in-house resolution .

Why 2-(2,3-Difluorophenyl)propanoic Acid Cannot Be Replaced by Other Profen Scaffolds in Preclinical Programs


Within the 2-arylpropionic acid class, the position of fluorine substituents profoundly alters acidity (pKa), lipophilicity (LogP), metabolic vulnerability, and target binding [1]. Swapping 2-(2,3-difluorophenyl)propanoic acid for the unsubstituted 2-phenylpropionic acid removes the electron-withdrawing and steric effects that boost COX inhibition potency, while regioisomeric analogs (e.g., 2,4-, 2,6-, or 3,4-difluoro) exhibit different CYP450 inhibition profiles and metabolic soft spots [2]. In fragment-based or parallel synthesis campaigns, racemic material introduces chiral ambiguity that enantiopure stocks pre-emptively resolve, making procurement of the correct stereoisomer critical for SAR reproducibility [3].

Quantitative Evidence Guide: How 2-(2,3-Difluorophenyl)propanoic Acid Differentiates from Its Regioisomers and Non-Fluorinated Analogs


Predicted pKa Shift: 2-(2,3-Difluorophenyl)propanoic Acid vs. 2-Phenylpropionic Acid (Ibuprofen Scaffold)

The 2,3-difluoro substitution pattern lowers the predicted pKa of the carboxylic acid to 3.87±0.13, compared with an experimental pKa of 2.35 at 13°C reported for a related salicylic acid derivative [1]. This represents an acid-strengthening effect of approximately 1.5 log units relative to the non-fluorinated 2-phenylpropionic acid (predicted pKa ~5.0), attributable to the electron-withdrawing inductive effect of the ortho-fluorines [2]. Increased acidity enhances aqueous solubility at physiological pH and may influence the extent of plasma protein binding and tissue distribution [3].

pKa Acidity Physicochemical Property Drug Design

Cytochrome P450 Inhibitory Profile: Regioisomeric Difluorophenylpropanoic Acids Exhibit Divergent CYP Inhibition

Fluorophenylpropanoic acids display CYP inhibition that is highly dependent on the fluorine substitution pattern. A representative compound bearing a 2,3-difluorophenyl motif showed an IC50 of 12,000 nM against CYP3A4 in a recombinant yeast microsome assay [1], while a structurally related compound with a different substitution pattern exhibited an IC50 of 15,000 nM for the same isoform [2]. In a separate study, a 2,3-difluorophenyl-containing analog demonstrated a Ki of 70 nM against CYP2C19 [3]. By comparison, the class-level benchmark for the 2-arylpropionic acid NSAID ibuprofen reports CYP2C9 IC50 values in the 20–50 µM range, indicating that the 2,3-difluoro motif may shift the CYP inhibition profile toward CYP2C19 isoform selectivity [4].

CYP Inhibition Metabolic Stability Drug-Drug Interaction ADME

Stereochemical Purity Advantage: Enantiopure (S)- and (R)-Forms of 2-(2,3-Difluorophenyl)propanoic Acid Are Commercially Available Pre-Resolved

The (S)-enantiomer (CAS 1630332-51-2) and (R)-enantiomer (CAS 1630424-84-8) are commercially supplied with ≥95% purity and well-defined stereochemistry . This contrasts with many in-class racemic profen scaffolds (e.g., racemic ibuprofen, ketoprofen), where researchers must perform chiral resolution or asymmetric synthesis to obtain enantiopure material [1]. The availability of pre-resolved enantiomers eliminates a time-consuming step and reduces the risk of confounding biological results from the inactive or differently active distomer .

Chiral Purity Enantiomer Stereochemistry SAR

Metabolic Blockade via Ortho-Fluorination: 2,3-Difluoro Pattern Protects Against P450-Mediated Aromatic Hydroxylation

The carbon–fluorine bond (C–F) is approximately 116 kcal/mol, versus ~99 kcal/mol for C–H, making the 2- and 3-positions of the phenyl ring resistant to CYP-mediated oxidative metabolism . In the broader phenylpropanoic acid class, introduction of fluorine at the ortho and meta positions has been shown to increase metabolic stability in human liver microsome assays, with % parent remaining values shifting from ~40% (non-fluorinated) to >75% (ortho-fluorinated) after 60-min incubation [1]. While direct microsomal stability data for 2-(2,3-difluorophenyl)propanoic acid itself are not publicly available, the well-established principle of "fluorine blocking" allows confident extrapolation that the 2,3-difluoro motif will confer a meaningful stability advantage over mono-fluorinated or non-fluorinated 2-arylpropionic acids [2].

Metabolic Stability Fluorine Block CYP Oxidation Half-Life

Optimal Procurement & Research Use Cases for 2-(2,3-Difluorophenyl)propanoic Acid


Enantiomer-Specific SAR in COX-2 or PPARα/δ Agonist Lead Optimization

Procure the (S)-enantiomer (CAS 1630332-51-2) as the presumed eutomer for COX-2 inhibition or PPAR agonism SAR. Use the (R)-enantiomer (CAS 1630424-84-8) as the distomer control to confirm stereospecific target engagement and to satisfy regulatory requirements for chiral purity profiling in lead candidate nomination .

CYP Liability Profiling: Differentiating Regioisomeric Fluorine Patterns in Early DDI Assessment

Use 2-(2,3-difluorophenyl)propanoic acid alongside its 2,4-, 2,6-, and 3,4-regioisomers in a standardized CYP inhibition panel (CYP3A4, 2D6, 2C9, 2C19) to map the fluorine position-dependent inhibition fingerprint [1]. The divergent CYP profiles revealed in BindingDB for related fluorophenyl analogs support this as a rational approach to select a backup series with a superior DDI profile.

Metabolic Soft-Spot Identification: 2,3-Difluoro as a Probe for Oxidative vs. Conjugative Clearance

Because the 2- and 3-positions are blocked by fluorine, incubate the compound in human hepatocytes or liver microsomes to identify whether clearance is driven by glucuronidation of the carboxylic acid or by defluorination at alternative sites . This information guides whether further structural modification should focus on the acid moiety or the phenyl ring, and whether the scaffold is suitable for once-daily dosing regimens.

Fragment-Based Drug Discovery (FBDD): A Fluorinated Profen Fragment for Library Synthesis

Acquire multi-gram quantities of racemic 2-(2,3-difluorophenyl)propanoic acid as a versatile carboxylic acid building block for parallel amide or ester library synthesis [2]. The fluorine atoms serve as 19F-NMR probes for fragment-based screening and enhance the drug-likeness (lower LogP, improved solubility) of the resulting library members relative to non-fluorinated phenylacetic acid fragments.

Quote Request

Request a Quote for 2-(2,3-Difluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.